Lipophilicity (cLogP) Comparison: 2-Ethylamino vs. 2-Amino Substitution on the 5-Methyl-Thiazol-4(5H)-one Core
The 2-ethylamino substituent on 4(5H)-thiazolone, 2-(ethylamino)-5-methyl-(9CI) yields a computed LogP (cLogP) of 0.89, representing an approximately 9-fold increase in predicted partition coefficient compared to the 2-amino-5-methyl-1,3-thiazol-4(5H)-one analog (CAS 3805-14-9, cLogP = 0.099) . This difference arises from the replacement of one polar N-H bond with an ethyl group, simultaneously reducing hydrogen-bond donor count from 2 to 1. For context within the broader 2-aminothiazolone 11β-HSD1 inhibitor class, highly optimized leads such as Amgen's 3-noradamantyl analog 8b achieve Ki = 3 nM but carry substantially larger cLogP values driven by bulky cycloalkyl substitution at the 2-position [1]. The target compound thus occupies a distinct intermediate-lipophilicity space that is unavailable to either the minimally lipophilic 2-amino parent or the highly lipophilic cycloalkylamino derivatives.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP / LogP) |
|---|---|
| Target Compound Data | cLogP = 0.89 (CAS 479201-63-3) |
| Comparator Or Baseline | 2-amino-5-methyl-1,3-thiazol-4(5H)-one (CAS 3805-14-9): LogP = 0.099; Amgen lead 8b (3-noradamantyl analog): Ki = 3 nM at human 11β-HSD1, cLogP substantially higher (not directly comparable due to absence of published cLogP for 8b) |
| Quantified Difference | ≈ 9-fold increase in cLogP (0.89 vs. 0.099, target vs. 2-amino parent) |
| Conditions | Computed LogP values from ChemSrc database (fragment-based prediction method); biological Ki data from Johansson et al. (2008) human 11β-HSD1 enzyme assay |
Why This Matters
Intermediate lipophilicity (cLogP ≈ 0.9) balances aqueous solubility with passive membrane permeability, making this compound a more drug-like starting scaffold than the overly hydrophilic 2-amino parent for programs requiring cellular target engagement.
- [1] Johansson, L. et al. J. Med. Chem. 2008, 51 (10), 2933–2943. DOI: 10.1021/jm701551j. RCSB PDB 3BYZ co-crystal structure. View Source
